Scillascillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

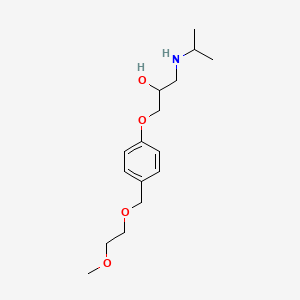

Scillascillin is a type of flavonoid, specifically a homoisoflavonoid . It is derived from the herbs of Scilla scilloides . It has been found to have anticancer activity, showing significant activity against human cancer cell lines MCF-7 (breast cancer) and DU-145 (prostate cancer) .

Molecular Structure Analysis

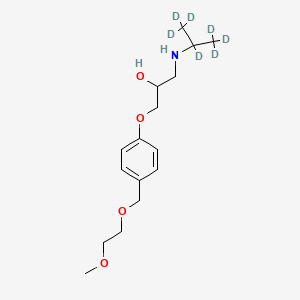

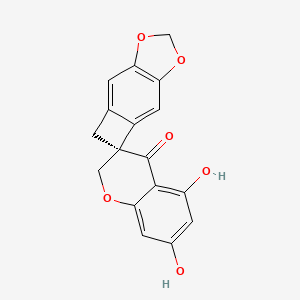

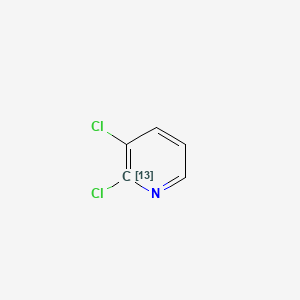

Scillascillin has a molecular formula of C17H12O6 . It is a type of flavonoid and its structure includes a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one . It also contains a total of 39 bonds, including 27 non-H bonds, 13 multiple bonds, 1 double bond, and 12 aromatic bonds .

Physical And Chemical Properties Analysis

Scillascillin is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 312.3 g/mol .

Aplicaciones Científicas De Investigación

Anticancer Research

Scillascillin has shown promise in the field of oncology, particularly in its potential to inhibit cancer cell growth. Studies have indicated that Scillascillin exhibits significant activity against certain human cancer cell lines, such as MCF-7 (breast cancer) and DU-145 (prostate cancer), with notable IC50 values . This suggests that Scillascillin could be a valuable compound in developing new anticancer therapies.

Anti-inflammatory Applications

The anti-inflammatory properties of Scillascillin are of great interest to researchers. It has been reported that Scillascillin-type homoisoflavonoids possess potent anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases . The exploration of these properties could lead to the development of new anti-inflammatory drugs.

Pharmacological Potential

In pharmacology, Scillascillin’s diverse biological activities are being explored for therapeutic applications. Its pharmacological potencies include antimicrobial, anti-mutagenic, and immunomodulatory effects, which could be harnessed to treat a range of conditions . The compound’s versatility in this field is a subject of ongoing research.

Environmental Science

While direct applications of Scillascillin in environmental science are not extensively documented, the study of natural compounds like Scillascillin can contribute to environmental biotechnology. For instance, understanding the biosynthesis and natural roles of such compounds can inform ecological studies and the development of environmentally-friendly pesticides or growth promoters .

Material Science

Scillascillin’s structural properties, such as its spiro-carbon center, may have implications in material science. The study of its stereochemistry and isolation methods can provide insights into the design of novel materials with specific properties, such as rigidity or chirality, which are important in material synthesis .

Biotechnological Applications

In biotechnology, Scillascillin’s biological activities can be leveraged in various ways. For example, its properties could be utilized in the development of biosensors or as a biological component in synthetic biology applications. The compound’s natural sources and biosynthetic pathways are also areas of interest for biotechnological exploitation .

Direcciones Futuras

Scillascillin has been found to have anticancer activity , which suggests potential for future research in this area. Furthermore, the review paper on spiro-flavonoids, which includes Scillascillin, identifies the most promising natural sources, the existing challenges in assigning the stereochemistry of these compounds, and future research perspectives .

Propiedades

IUPAC Name |

(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOGBBWXWKZKR-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC3=C(C=C2[C@@]14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scillascillin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

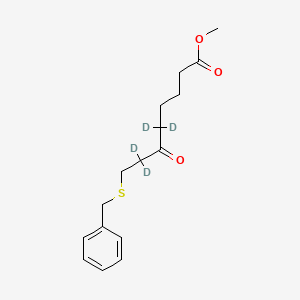

![6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5](/img/no-structure.png)

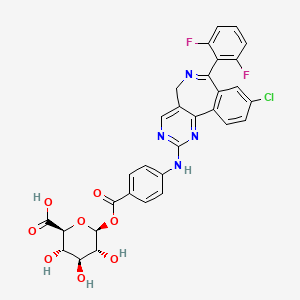

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)